molecular formula C4F4N2 B2619242 Tetrafluoropyrazine CAS No. 13177-77-0

Tetrafluoropyrazine

Cat. No.: B2619242
CAS No.: 13177-77-0
M. Wt: 152.052
InChI Key: VFTWLRXDHOBEDB-UHFFFAOYSA-N
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Description

Tetrafluoropyrazine is a perfluorinated heteroaromatic compound with the molecular formula C4F4N2. It is characterized by the presence of four fluorine atoms attached to a pyrazine ring. This compound is highly electrophilic due to the electron-withdrawing nature of the fluorine atoms, making it reactive towards nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoropyrazine can be synthesized through the chlorination of pyrazine derivatives, such as pyrazine-2,3-dicarboxylic acid, followed by fluorination. The typical process involves heating tetrachloropyrazine with potassium fluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature sealed autoclaves to facilitate the reaction between tetrachloropyrazine and potassium fluoride .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoropyrazine undergoes various types of reactions, primarily nucleophilic aromatic substitution due to its high electrophilicity . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common nucleophiles include nitrogen, sulfur, and oxygen-containing compounds.

    Oxidation and Reduction: Specific reagents and conditions for these reactions are less documented but can involve standard oxidizing and reducing agents.

Major Products: The major products formed from nucleophilic aromatic substitution reactions include multisubstituted pyrazines and ring-fused systems .

Mechanism of Action

The mechanism of action of tetrafluoropyrazine involves its high electrophilicity, which makes it highly reactive towards nucleophiles. This reactivity is due to the presence of multiple fluorine atoms attached to the pyrazine ring, which withdraws electron density from the ring, making it susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • Pentafluoropyridine
  • Tetrafluoropyridazine
  • Tetrafluoropyrimidine

Comparison: Tetrafluoropyrazine is less reactive than pentafluoropyridine but more reactive than tetrafluoropyridazine and tetrafluoropyrimidine. This difference in reactivity is attributed to the absence of highly activated sites in the para-position to the ring nitrogen in this compound .

This compound stands out due to its unique balance of reactivity and stability, making it a valuable compound in various chemical syntheses and applications.

Biological Activity

Tetrafluoropyrazine is a fluorinated heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of four fluorine atoms substituting hydrogen atoms on the pyrazine ring. The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, which can lead to improved biological activity compared to its non-fluorinated counterparts.

The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated reagents are introduced into the pyrazine structure. Various methods have been explored for synthesizing this compound derivatives, often utilizing pentafluoropyridine as a precursor due to its high reactivity towards nucleophiles .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. In particular, research has demonstrated that certain this compound compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, a study reported that a this compound derivative showed moderate activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 250 µg/ml .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainConcentration (µg/ml)Activity Level
This compound Derivative AStaphylococcus aureus100Moderate
This compound Derivative BEscherichia coli250Moderate
This compound Derivative CSalmonella typhimurium200Mild

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. A notable study found that certain this compound derivatives were effective against Candida albicans, showing potential as antifungal agents . The effectiveness varied based on the specific structural modifications made to the base this compound compound.

The biological activity of this compound is thought to be influenced by its ability to interact with various biological targets. The electronegative fluorine atoms can enhance interactions with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their functions. This mechanism is particularly relevant in antimicrobial activity, where disruption of bacterial cell processes can occur .

Case Studies and Research Findings

Several case studies have demonstrated the potential applications of this compound in drug development:

  • Antibacterial Agents : A series of studies focused on synthesizing this compound derivatives revealed promising results against resistant bacterial strains. One study highlighted a derivative that was effective against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Treatments : Research has shown that modifications to the this compound structure can lead to enhanced antifungal activity, making it a candidate for further investigation in treating fungal infections .
  • Pharmacological Applications : The lipophilicity conferred by fluorination may improve the pharmacokinetic profiles of drugs derived from this compound, leading to better absorption and bioavailability .

Properties

IUPAC Name

2,3,5,6-tetrafluoropyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTWLRXDHOBEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-77-0
Record name tetrafluoropyrazine
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